4-(Cyclopropylmethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one
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Overview
Description
4-(Cyclopropylmethyl)-1-methyl-1,4,9-triazaspiro[55]undecan-5-one is a complex organic compound belonging to the spirocyclic family Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the cyclization of a linear precursor under specific conditions to form the spirocyclic core. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process, followed by purification steps such as chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of automated reactors and continuous flow chemistry techniques to streamline the process. Additionally, industrial methods may focus on the scalability of the synthesis, ensuring that large quantities of the compound can be produced efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile or electrophile employed .
Scientific Research Applications
4-(Cyclopropylmethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new spirocyclic compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: It has shown promise in preclinical studies as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby slowing down tumor growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Cyclopropylmethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one include other spirocyclic compounds with different substituents or ring sizes. Examples include:
- 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives
- Spiro[5.5]undecane derivatives with 1,3-dioxane or 1,3-dithiane rings .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the cyclopropylmethyl group. This unique structure can confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-(cyclopropylmethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-15-8-9-16(10-11-2-3-11)12(17)13(15)4-6-14-7-5-13/h11,14H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNFAYKETOJQME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(=O)C12CCNCC2)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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